molecular formula C11H14INO4 B1396649 1-tert-butyl 2-methyl 4-iodo-1H-pyrrole-1,2-dicarboxylate CAS No. 170100-69-3

1-tert-butyl 2-methyl 4-iodo-1H-pyrrole-1,2-dicarboxylate

Cat. No.: B1396649
CAS No.: 170100-69-3
M. Wt: 351.14 g/mol
InChI Key: XDKZDUOPFMNJSD-UHFFFAOYSA-N
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Description

1-tert-butyl 2-methyl 4-iodo-1H-pyrrole-1,2-dicarboxylate is a chemical compound with the molecular formula C11H14INO4 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

The synthesis of 1-tert-butyl 2-methyl 4-iodo-1H-pyrrole-1,2-dicarboxylate typically involves the iodination of a pyrrole derivative. One common method involves the reaction of 1-tert-butyl 2-methyl pyrrole-1,2-dicarboxylate with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-tert-butyl 2-methyl 4-iodo-1H-pyrrole-1,2-dicarboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products. For example, oxidation can yield pyrrole-2,3-dicarboxylates, while reduction can produce pyrrolidines.

    Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Scientific Research Applications

1-tert-butyl 2-methyl 4-iodo-1H-pyrrole-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals. Its derivatives may exhibit interesting biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into the compound’s potential therapeutic applications is ongoing. It may serve as a precursor for the synthesis of drugs targeting specific molecular pathways.

    Industry: The compound’s derivatives can be used in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-tert-butyl 2-methyl 4-iodo-1H-pyrrole-1,2-dicarboxylate depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes and receptors, through its functional groups. These interactions can modulate biological pathways, leading to desired effects. For example, in medicinal chemistry, the compound’s derivatives may inhibit specific enzymes involved in disease processes.

Comparison with Similar Compounds

1-tert-butyl 2-methyl 4-iodo-1H-pyrrole-1,2-dicarboxylate can be compared with other pyrrole derivatives, such as:

    1-tert-butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate: Similar in structure but with a bromine atom instead of iodine. It may exhibit different reactivity and biological activity.

    1-tert-butyl 2-methyl 4-chloro-1H-pyrrole-1,2-dicarboxylate: Another halogenated derivative with chlorine. Its properties and applications may vary compared to the iodine derivative.

    1-tert-butyl 2-methyl 4-fluoro-1H-pyrrole-1,2-dicarboxylate: The fluorine derivative may have unique electronic properties and reactivity.

The uniqueness of this compound lies in its iodine atom, which can participate in specific reactions and interactions that other halogenated derivatives may not.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 4-iodopyrrole-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKZDUOPFMNJSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C=C1C(=O)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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